molecular formula C10H14O2 B1428472 (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol CAS No. 1344927-26-9

(1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol

Cat. No.: B1428472
CAS No.: 1344927-26-9
M. Wt: 166.22 g/mol
InChI Key: HHALPRVTSRTBPP-MRVPVSSYSA-N
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Description

(1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol: is an organic compound characterized by a chiral center at the first carbon atom. This compound is known for its aromatic properties due to the presence of a methoxy group and a methyl group on the benzene ring. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol can be oxidized to form (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form the corresponding alkane, (1R)-1-(2-methoxy-4-methylphenyl)ethane, using strong reducing agents.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-one

    Reduction: (1R)-1-(2-methoxy-4-methylphenyl)ethane

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may be used as a model compound to study the metabolism of similar aromatic alcohols in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the manufacture of fragrances and flavors due to its pleasant aromatic properties. It is also used as a solvent and a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy and methyl groups on the benzene ring contribute to its binding affinity and specificity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2-methoxyphenyl)ethan-1-ol: Lacks the methyl group on the benzene ring.

    (1R)-1-(4-methylphenyl)ethan-1-ol: Lacks the methoxy group on the benzene ring.

    (1R)-1-(2-methoxy-4-methylphenyl)propan-1-ol: Has an additional carbon in the alkyl chain.

Uniqueness

The presence of both methoxy and methyl groups on the benzene ring of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol imparts unique chemical and physical properties. These substituents influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

(1R)-1-(2-methoxy-4-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-4-5-9(8(2)11)10(6-7)12-3/h4-6,8,11H,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHALPRVTSRTBPP-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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